molecular formula C18H19NO3 B11065294 1-[4-(furan-2-yl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]propan-1-one

1-[4-(furan-2-yl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]propan-1-one

Cat. No.: B11065294
M. Wt: 297.3 g/mol
InChI Key: GMILVLBJMWHFQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-FURYL)-2,3,3A,9B-TETRAHYDROFURO[3,2-C]QUINOLIN-5(4H)-YL]-1-PROPANONE is a complex organic compound that belongs to the class of furoquinolines. This compound is characterized by its unique fused ring structure, which includes a furan ring and a quinoline moiety. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-FURYL)-2,3,3A,9B-TETRAHYDROFURO[3,2-C]QUINOLIN-5(4H)-YL]-1-PROPANONE typically involves a multi-step process. One common method includes the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type alkylation followed by a ring closure sequence to afford the desired furoquinoline structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yields and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-FURYL)-2,3,3A,9B-TETRAHYDROFURO[3,2-C]QUINOLIN-5(4H)-YL]-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include various substituted furoquinolines and quinoline derivatives, which can exhibit different biological activities.

Scientific Research Applications

1-[4-(2-FURYL)-2,3,3A,9B-TETRAHYDROFURO[3,2-C]QUINOLIN-5(4H)-YL]-1-PROPANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-FURYL)-2,3,3A,9B-TETRAHYDROFURO[3,2-C]QUINOLIN-5(4H)-YL]-1-PROPANONE involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Furoquinoline: Shares a similar fused ring structure but with different substituents.

    Pyranoquinoline: Contains a pyran ring instead of a furan ring.

    Tetrahydroquinoline: Lacks the furan ring and has a simpler structure.

Uniqueness

1-[4-(2-FURYL)-2,3,3A,9B-TETRAHYDROFURO[3,2-C]QUINOLIN-5(4H)-YL]-1-PROPANONE is unique due to its specific fused ring structure and the presence of both furan and quinoline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

1-[4-(furan-2-yl)-3,3a,4,9b-tetrahydro-2H-furo[3,2-c]quinolin-5-yl]propan-1-one

InChI

InChI=1S/C18H19NO3/c1-2-16(20)19-14-7-4-3-6-12(14)18-13(9-11-22-18)17(19)15-8-5-10-21-15/h3-8,10,13,17-18H,2,9,11H2,1H3

InChI Key

GMILVLBJMWHFQE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(C2CCOC2C3=CC=CC=C31)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.